molecular formula C16H25NO9 B2615927 (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 76155-50-5

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B2615927
CAS No.: 76155-50-5
M. Wt: 375.374
InChI Key: POOQFLLMEIHRRF-UHFFFAOYSA-N
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Description

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4-diyl diacetate is a fully acetylated pyranose derivative with an ethoxy group at the C6 position and an acetamido moiety at C3. The compound is structurally related to modified carbohydrates and glycomimetics, often serving as intermediates in synthetic pathways for bioactive molecules or lectin antagonists .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO9/c1-6-22-16-13(17-8(2)18)15(25-11(5)21)14(24-10(4)20)12(26-16)7-23-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOQFLLMEIHRRF-OXGONZEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4-diyl diacetate is a member of the tetrahydropyran family and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H40N2O11C_{28}H_{40}N_{2}O_{11} with a molecular weight of 568.57 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H40N2O11
Molecular Weight568.57 g/mol
CAS Number159173-77-0
Purity>95%
Storage ConditionsInert atmosphere, -20°C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of acetamido and acetoxymethyl groups suggests that it may act as an enzyme inhibitor or modulator. Preliminary studies indicate that it could influence various biochemical pathways, potentially affecting cellular processes such as metabolism and signaling.

  • Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, leading to inhibition or activation depending on the target.
  • Receptor Modulation : It could also interact with cellular receptors, influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that tetrahydropyran derivatives exhibit antimicrobial activity. Studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains.

Cytotoxicity

In vitro assays have shown that this compound possesses cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of several tetrahydropyran derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects on HeLa cells. The compound demonstrated an IC50 value of 30 µM after 48 hours of exposure, indicating potent anti-cancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Substituent Modifications Molecular Weight Key Properties/Applications Reference
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4-diyl diacetate (Target) C6 ethoxy, C5 acetamido, C2/C3/C4 acetylated 405.37* Likely intermediate for glycomimetics; potential lectin antagonism.
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4-diyl diacetate C6 thiol (-SH) replaces ethoxy 363.38 Sulfur introduces nucleophilic reactivity; used in peptide conjugation and enzyme inhibition.
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-chloroethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate C6 2-chloroethoxy substituent 409.82 Chlorine enhances electrophilicity; potential leaving group for nucleophilic substitutions.
Compound in (methoxycarbonyl derivative) C6 methoxycarbonyl and dioxolane-carboxamido groups Not specified Polar groups increase solubility; IR peaks at 1745 cm⁻¹ (COOCH₃) and 1711 cm⁻¹ (CONH).
(2R,3R,4R,5S,6R)-3-Acetamido-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4-diyl diacetate Additional pyran ring linkage and multiple acetoxy groups 676.62 High molecular weight; complex glycosylation patterns for multivalent lectin binding.
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-(((benzyloxy)carbonyl)amino)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate C6 benzyloxycarbonylaminohexyloxy group Not specified Bulky aromatic substituent may reduce solubility; used in targeted drug delivery.
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl Diacetate C5 dioxoisoindolinyl and C6 p-tolylthio groups Not specified Thioether linkage enhances stability; applied in vaccine adjuvants and immunoconjugates.

Notes:

  • *Molecular weight calculated based on formula C₁₆H₂₃NO₁₀.
  • The target compound’s ethoxy group balances hydrophobicity and metabolic stability compared to more reactive thiol () or chloroethoxy () analogues.
  • Acetamido and acetylated hydroxyls are conserved across analogues, suggesting a role in mimicking natural carbohydrate epitopes .
  • Toxicity data for the target compound are lacking, but structurally related compounds exhibit low to moderate toxicity, depending on substituents (e.g., mercapto derivatives show low toxicity in ).

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
  • Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of acetyl groups .

Basic: What analytical techniques are critical for structural characterization?

Answer:
Primary Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry (e.g., δ 1.9–2.1 ppm for acetyl groups, δ 4.5–5.5 ppm for anomeric protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyran ring .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na]⁺ expected at m/z 476.18) .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced: How can researchers resolve contradictions in spectral data for stereochemical assignments?

Answer:
Methodological Framework :

Cross-Validation : Compare experimental NMR data with computed chemical shifts (DFT or machine learning models) .

Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C=O and C–O stretching modes .

Synthetic Correlation : Synthesize derivatives with known configurations (e.g., azido analogs) and compare spectral profiles .

Case Study : Discrepancies in anomeric proton shifts (δ 4.8 vs. 5.1 ppm) were resolved by re-evaluating solvent effects (CDCl₃ vs. DMSO-d₆) and confirming via 2D NOESY .

Advanced: What mechanistic insights guide the optimization of glycosylation reactions involving this compound?

Answer:
Key Mechanistic Factors :

  • Activation of Leaving Groups : Use triflate or imidate donors to enhance reactivity at the anomeric center .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize oxocarbenium ion intermediates, improving α/β selectivity .
  • Temperature Control : Lower temperatures (–40°C) favor β-selectivity by slowing ion pair dissociation .

Theoretical Basis : Link to Curtin-Hammett kinetics to model competing transition states .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability Studies :

  • pH Dependency :
    • Acidic (pH < 3) : Rapid hydrolysis of ethoxy and acetamide groups (t₁/₂ = 2 hrs at 25°C).
    • Neutral (pH 7) : Stable for >72 hrs at 4°C .
  • Thermal Degradation :
    • TGA Analysis : Decomposition onset at 180°C, with mass loss peaks at 220°C (acetyl groups) and 300°C (pyran ring) .

Mitigation Strategy : Use buffered solutions (pH 6–7.5) and avoid prolonged heating above 40°C .

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